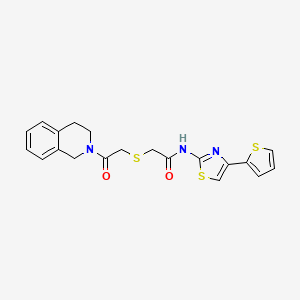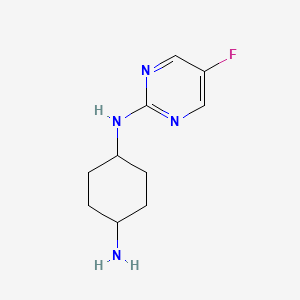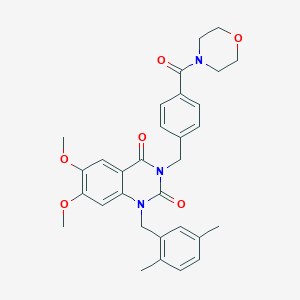
1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C31H33N3O6 and its molecular weight is 543.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
The research on quinazoline-2,4(1H,3H)-diones derivatives, including the structure , often involves exploring efficient synthetic routes. For example, an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using a catalytic amount of cesium carbonate has been developed. This method highlights the role of quinazoline derivatives as key intermediates in the synthesis of several drugs, such as Prazosin, Bunazosin, and Doxazosin, underlining their importance in medicinal chemistry (Patil et al., 2008). Additionally, solvent-free conditions for synthesizing quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU or DBN have been reported, emphasizing sustainable chemistry approaches (Mizuno et al., 2007).
Herbicide Discovery
Quinazoline derivatives are also significant in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a crucial target in herbicide development for controlling resistant weeds. This research demonstrates the versatility of quinazoline derivatives in agricultural chemistry, offering promising compounds for weed control with excellent herbicidal activity and crop safety (He et al., 2020).
Drug Development and Other Applications
The research into quinazoline-2,4(1H,3H)-diones extends beyond synthesis and herbicide discovery to include potential applications in drug development and other areas. For instance, derivatives of quinazoline have been studied for their cytotoxic activities against various cancer cell lines, underscoring their potential as anticancer agents (Poorirani et al., 2018). Furthermore, the exploration of novel synthetic routes and the development of new compounds with specific functionalities demonstrate the broad utility of quinazoline derivatives in chemical research and pharmaceutical development.
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6/c1-20-5-6-21(2)24(15-20)19-33-26-17-28(39-4)27(38-3)16-25(26)30(36)34(31(33)37)18-22-7-9-23(10-8-22)29(35)32-11-13-40-14-12-32/h5-10,15-17H,11-14,18-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYBJKBNLFFDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCOCC5)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
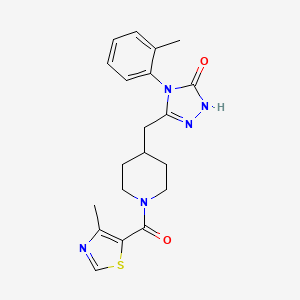
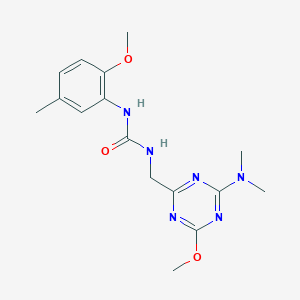
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2675366.png)
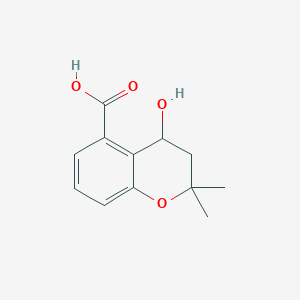

![Ethyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2675370.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2675372.png)
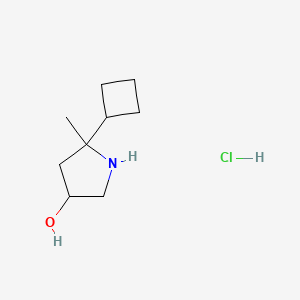
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2675376.png)
![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2675377.png)
![4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2675379.png)
